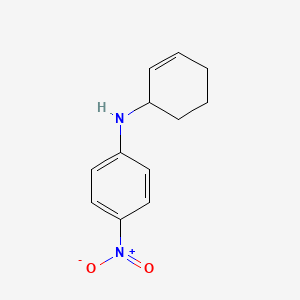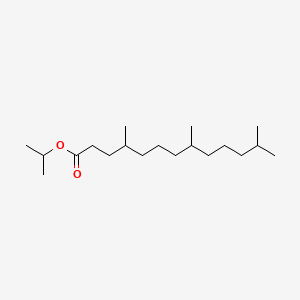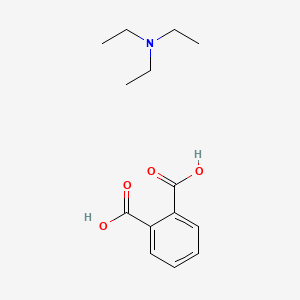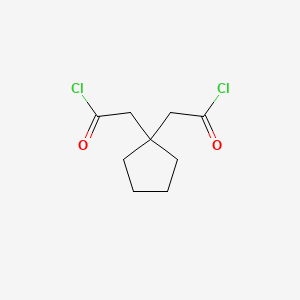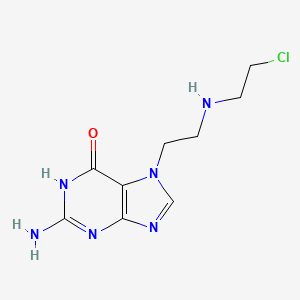
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry, biology, and medicine. This compound, with its unique structure, offers various functionalities that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride typically involves the reaction of N,N-diethyl-N-(2-hydroxyethyl)ethylenediamine with 4-phenoxybut-2-en-1-yl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alkyl chain.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with multiple hydroxyl groups, used as a chelating agent and in metal extraction.
N,N′-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups and is used in the synthesis of various chemical compounds.
Uniqueness
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride stands out due to its unique combination of a phenoxy group and a quaternary ammonium structure. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for applications in different fields.
Eigenschaften
| 110255-04-4 | |
Molekularformel |
C16H26ClNO2 |
Molekulargewicht |
299.83 g/mol |
IUPAC-Name |
diethyl-(2-hydroxyethyl)-(4-phenoxybut-2-enyl)azanium;chloride |
InChI |
InChI=1S/C16H26NO2.ClH/c1-3-17(4-2,13-14-18)12-8-9-15-19-16-10-6-5-7-11-16;/h5-11,18H,3-4,12-15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YWJBCWCJEWOLJR-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CCO)CC=CCOC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
